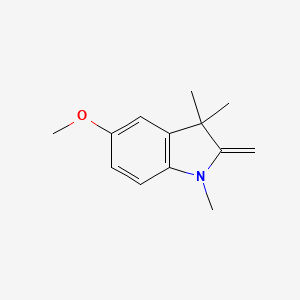

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-1,3,3-trimethyl-2-methylideneindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4/h6-8H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXWEEHVMWADRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C2=C1C=C(C=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189526 | |

| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35976-46-6 | |

| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35976-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035976466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1,3,3-trimethyl-2-methyleneindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,3-Trimethyl-5-methoxy-3H-indole CAS number and molecular weight

An In-depth Technical Guide to 2,3,3-Trimethyl-5-methoxy-3H-indole for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,3-Trimethyl-5-methoxy-3H-indole, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its chemical identity, synthesis, applications, and safety protocols, ensuring a foundation of expertise, authority, and trustworthiness.

Core Compound Identification and Physicochemical Properties

2,3,3-Trimethyl-5-methoxy-3H-indole, also known as 5-methoxy-2,3,3-trimethylindolenine, is a substituted indole derivative. The 3H-indole or "indolenine" tautomer is a key structural motif that distinguishes it from the more common 1H-indole. This structural feature makes it a valuable precursor in various synthetic applications.

Quantitative data and key identifiers for the compound are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 31241-19-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅NO | [1][2][3] |

| Molecular Weight | 189.25 g/mol | [2][3][5] |

| IUPAC Name | 5-methoxy-2,3,3-trimethylindole | [5][6] |

| Synonyms | 2,3,3-Trimethyl 5-methoxy indolenine | [1][2] |

| Appearance | White to light yellow crystalline powder or red, viscous oil | [1][7] |

| Melting Point | 56-58 °C | [1] |

| Purity | Typically ≥95-99% | [1][2] |

| Storage Conditions | Store at 0-8 °C or in a freezer under -20°C in a dry, dark place | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 2,3,3-Trimethyl-5-methoxy-3H-indole is commonly achieved via the Fischer indole synthesis. This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine derivative with an aldehyde or ketone. The choice of reactants is critical: (4-methoxyphenyl)hydrazine provides the indole backbone and the 5-methoxy substituent, while isopropyl methyl ketone (3-methyl-2-butanone) yields the 2,3,3-trimethyl substitution pattern on the indolenine ring.

Experimental Protocol: Fischer Indole Synthesis

This protocol is adapted from established literature procedures.[7]

Step 1: Reactant Preparation

-

In a round-bottom flask, combine (4-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) and isopropyl methyl ketone (1.0 equivalent).

-

Add glacial acetic acid to serve as both the solvent and the acid catalyst.

Step 2: Reaction Reflux

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain reflux with continuous stirring for approximately 10 hours to ensure the reaction proceeds to completion.[7]

Step 3: Work-up and Neutralization

-

After cooling the reaction mixture to room temperature, carefully neutralize the acetic acid by slowly adding a 1 M sodium carbonate (Na₂CO₃) solution until the effervescence ceases.

-

Dilute the neutralized mixture with water.

Step 4: Extraction and Purification

-

Transfer the aqueous mixture to a separatory funnel and extract the organic product multiple times with a suitable solvent, such as chloroform (CHCl₃).[7]

-

Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting product is a red, viscous oil of 5-methoxy-2,3,3-trimethyl-3H-indole, typically obtained in high yield (around 95%).[7]

Causality in Experimental Design

-

Glacial Acetic Acid: This serves a dual purpose. As a solvent, it provides a suitable medium for the reactants. More importantly, it acts as the acid catalyst required for the key steps of the Fischer indole synthesis: the formation of the phenylhydrazone intermediate and the subsequent[3][3]-sigmatropic rearrangement.

-

Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy for the reaction to overcome the energy barrier of the rearrangement step, driving the synthesis towards completion in a reasonable timeframe.

-

Aqueous Work-up and Extraction: This standard procedure is essential for separating the organic product from the inorganic salts, excess reagents, and the acidic solvent, forming the basis of product purification.

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of 2,3,3-Trimethyl-5-methoxy-3H-indole.

Applications in Research and Drug Development

The unique structural features of 2,3,3-Trimethyl-5-methoxy-3H-indole make it a valuable building block in several areas of chemical and pharmaceutical research.[1] Its primary utility lies in its role as a versatile intermediate for constructing more complex molecular architectures.

-

Pharmaceutical Development: The indole nucleus is a privileged scaffold in medicinal chemistry. This compound serves as a precursor for synthesizing pharmaceutical agents, with particular relevance for those targeting neurological disorders.[1] The methoxy group enhances the electron-rich nature of the indole system, influencing its reactivity and potential for receptor binding.

-

Natural Product Synthesis: Researchers utilize this indolenine derivative to construct complex molecules that mimic or are analogs of natural products, which can lead to the discovery of new therapeutic agents.[1]

-

Fluorescent Probes and Dyes: The indole scaffold is a known fluorophore. Modifications to this compound can lead to the development of novel fluorescent probes and dyes essential for biological imaging and diagnostic applications.[1] Its favorable stability and solubility make it an ideal candidate for such uses.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the production of new agrochemicals.[1]

Logical Relationship of Applications

Caption: Key application areas derived from the core compound.

Safety, Handling, and Regulatory Information

As a chemical intermediate, 2,3,3-Trimethyl-5-methoxy-3H-indole requires careful handling. The compound is classified as hazardous, and adherence to safety protocols is mandatory.

GHS Hazard Information

| Category | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Handling: Avoid formation of dust and aerosols. Do not ingest, inhale, or allow contact with skin and eyes.[9] Wash hands thoroughly after handling.[9]

-

Storage: Keep the container tightly sealed and store in a cool, dry, and dark place. Recommended storage temperatures are between 0-8 °C, with some suppliers suggesting freezer storage at -20°C for long-term stability.[1]

Conclusion

2,3,3-Trimethyl-5-methoxy-3H-indole is a compound of significant interest due to its utility as a synthetic intermediate. Its well-defined synthesis and versatile reactivity make it a valuable tool for medicinal chemists and material scientists. The methoxy-activated indolenine core provides a robust platform for developing novel pharmaceuticals, particularly for neurological conditions, as well as advanced materials like fluorescent dyes. Proper adherence to safety and handling protocols is essential when working with this compound to mitigate potential hazards. Continued exploration of its synthetic potential is likely to yield further innovations across various scientific disciplines.

References

-

3H-Indole,5-Methoxy-2,3,3-triMethyl- - ChemBK. [Link]

-

5-Methoxy-2,3,3-trimethyl-3H-indole | C12H15NO | CID 11095392 - PubChem. [Link]

-

Safety Data Sheet - 3M. [Link]

-

Safety Data Sheet - Amazon S3. [Link]

-

Material Safety Data Sheet - Capot Chemical. [Link]

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. [Link]

-

3H-Indole, 2,3,3-trimethyl- - NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,3,3-Trimethyl-5-methoxy-3H-indole | CAS 31241-19-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2,3,3-Trimethyl-5-methoxy-3H-indole | 31241-19-7 [chemicalbook.com]

- 5. 5-Methoxy-2,3,3-trimethyl-3H-indole | C12H15NO | CID 11095392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2,3,3-Trimethyl-5-methoxy-3H-indole synthesis - chemicalbook [chemicalbook.com]

- 8. s3.amazonaws.com [s3.amazonaws.com]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. capotchem.com [capotchem.com]

Physical and Chemical Properties of Fischer's Base Derivatives: A Technical Guide

The following technical guide details the physical and chemical properties of Fischer's base derivatives, structured for researchers in drug discovery and materials science.

Executive Summary

Fischer's base (1,3,3-trimethyl-2-methyleneindoline ) and its derivatives represent a privileged scaffold in organic electronics and chemical biology. Unlike the fully aromatic indole, the gem-dimethyl group at the C3 position prevents full aromatization, locking the molecule into a reactive enamine-imine equilibrium. This structural constraint creates a highly nucleophilic C2-methylene center, making these compounds indispensable precursors for polymethine cyanine dyes (used in NIR bio-imaging) and photochromic spiro-compounds .

This guide synthesizes the critical physicochemical data, reactivity profiles, and synthesis protocols required to utilize this scaffold in high-precision applications.

Structural & Electronic Basis

The utility of Fischer's base stems from its ability to toggle between a neutral enamine (methylene base) and a cationic indolium form.

The Gem-Dimethyl Effect

The two methyl groups at C3 are not merely spectators; they are the structural lock that prevents the ring from tautomerizing into a stable, unreactive 2,3-dimethylindole. This forces the reactivity to the exocyclic methylene group.

Electronic Resonance & Reactivity

The methylene base behaves as a "masked" enolate. The nitrogen lone pair donates electron density into the ring, making the exocyclic carbon (

Figure 1: The reactivity toggle. The neutral enamine drives nucleophilic attack, while the indolium form represents the stable conjugate acid.

Physical Properties Profile

The following table consolidates experimental data for the parent base and its two most critical derivatives: the Indolenine (imine tautomer) and Fischer's Aldehyde (dye intermediate).

Table 1: Physicochemical Properties of Key Derivatives

| Property | Fischer's Base (Methylene) | Indolenine Form | Fischer's Aldehyde |

| CAS Number | 118-12-7 | 1640-39-7 | 84-83-3 |

| IUPAC Name | 1,3,3-trimethyl-2-methyleneindoline | 2,3,3-trimethyl-3H-indole | 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde |

| State (RT) | Red Liquid | Yellow/Red-brown Liquid | Solid (Crystals) |

| Melting Point | -10°C | 6–8°C | 112–116°C |

| Boiling Point | 248°C | 228–229°C | ~339°C (dec.) |

| Density | 0.979 g/mL | 0.992 g/mL | ~1.04 g/mL |

| Refractive Index | 1.577 | 1.549 | 1.530 (est) |

| Solubility | Toluene, Hexane, DCM | Ethanol, Acetone | Methanol, DCM |

| UV-Vis ( | ~300 nm (broad) | ~270 nm | ~390 nm (Extended conjugation) |

| pKa (Conj.[1] Acid) | N/A (Neutral Enamine) | 6.33 (Indolium ion) | N/A |

Critical Note on Purity: Commercial "Fischer's Base" is often a mixture of the methylene enamine and the indolenine imine. For sensitive dye synthesis, distillation under reduced pressure is recommended to remove oxidized impurities (lactams).

Chemical Reactivity & Synthesis Protocols

Synthesis Pathway: The Fischer Indole Cyclization

The most robust route to these derivatives is the Fischer Indole Synthesis , utilizing phenylhydrazine and 3-methyl-2-butanone. This reaction relies on an acid-catalyzed [3,3]-sigmatropic rearrangement.

Figure 2: Step-wise synthesis from commodity precursors. The [3,3]-rearrangement is the rate-determining step.

Protocol A: Synthesis of Water-Soluble Indolenine (Drug Dev Standard)

For biological applications (e.g., mitochondrial tracking dyes), the hydrophobic nature of Fischer's base is a liability. Sulfonation at the 5-position is the standard solution.

Target: Potassium 2,3,3-trimethylindole-5-sulfonate Reagents: 3-methyl-2-butanone, p-hydrazinobenzenesulfonic acid, Acetic Acid (Glacial).

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Add p-hydrazinobenzenesulfonic acid (10.0 g) and Acetic Acid (50 mL) .

-

Activation: Add 3-methyl-2-butanone (1.67 eq) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 3 hours . The solution will darken.

-

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a pink/wine-colored solid.

-

Purification: Filter the solid. Wash with cold acetone to remove unreacted ketone and acetic acid.

-

Conversion: Dissolve the solid in minimal methanol and treat with saturated KOH in isopropanol to isolate the potassium salt.

-

Yield: Typical yields are 75-85% .

Protocol B: Synthesis of Fischer's Aldehyde

This aldehyde is the "linker" unit for creating hemicyanine dyes.

Target: 1,3,3-trimethyl-2-indolinylideneacetaldehyde Method: Vilsmeier-Haack Formylation.

-

Reagent Prep: Cool DMF (3 eq) to 0°C. Add POCl3 (1.2 eq) dropwise to form the Vilsmeier reagent (white precipitate may form).

-

Addition: Add Fischer's Base (1 eq) dropwise, keeping T < 10°C.

-

Reaction: Warm to 35°C and stir for 2 hours. The color will shift to deep red/orange.

-

Hydrolysis: Pour the mixture into crushed ice. Neutralize with NaOH (40% aq) to pH 9.

-

Isolation: The aldehyde precipitates as a yellow-orange solid. Recrystallize from ethanol.

-

QC Check: MP should be 112–116°C .

-

Applications in Drug Development & Imaging

Near-Infrared (NIR) Fluorescent Probes

Fischer's base derivatives are the obligate precursors for Cyanine-5 (Cy5) and Cyanine-7 (Cy7) dyes.

-

Mechanism: Two equivalents of the indolium salt condense with a polymethine linker (e.g., malonaldehyde dianil) to form the dye.

-

Bio-Relevance: The 5-sulfonato derivative (Protocol A) renders these dyes water-soluble and prevents aggregation in serum, a critical requirement for in vivo imaging.

Linker Chemistry for Theranostics

In Antibody-Drug Conjugates (ADCs), Fischer's base derivatives serve as the fluorescent reporter.

-

N-Alkylation: The nitrogen atom is alkylated with bifunctional linkers (e.g.,

-bromohexanoic acid) before dye assembly. This introduces a carboxylic acid handle for conjugation to lysine residues on antibodies via NHS-ester chemistry.

References

-

Sigma-Aldrich. 1,3,3-Trimethyl-2-methyleneindoline Product Sheet. Link

-

PubChem. Compound Summary: 1,3,3-Trimethyl-2-methyleneindoline (CID 8351).[2] Link

-

ChemicalBook. Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic acid. Link

-

NIST Chemistry WebBook. 3H-Indole, 2,3,3-trimethyl- Spectral Data. Link

-

Thermo Fisher Scientific. DNA Melting Analysis using UV-Vis (Contextualizing melting point analysis). Link

-

MedChemExpress. Potassium 2,3,3-trimethylindole-5-sulfonate Product Data. Link

Sources

Structural Architecture and Synthetic Utility of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline: A Technical Guide

Executive Summary

5-Methoxy-1,3,3-trimethyl-2-methyleneindoline (CAS: 35976-46-6) is a specialized heterocyclic enamine and a critical intermediate in the synthesis of functional polymethine dyes (cyanines). Structurally derived from the "Fischer’s Base" scaffold, the addition of the 5-methoxy group alters the electronic density of the indoline ring, resulting in bathochromic shifts and enhanced solubility in resulting fluorophores. This guide provides a rigorous analysis of its nomenclature, a validated synthetic protocol, and an examination of its nucleophilic reactivity in drug discovery and materials science.

Structural Elucidation & IUPAC Nomenclature

The nomenclature of this compound often causes confusion due to the historical use of "indoline" versus the systematic "dihydroindole." Below is the definitive breakdown of its IUPAC identity.

Systematic Derivation[1]

-

Parent Structure: The core bicycle is 1H-indole .[1]

-

Saturation: The bond between positions 2 and 3 is saturated, creating 2,3-dihydro-1H-indole (commonly known as indoline).

-

Principal Functional Group: The molecule is an amine derivative.

-

Substituents & Numbering:

-

Nitrogen (Position 1): Methylated (

-methyl). -

Carbon 2: An exocyclic double bond to a carbon is a methylene group (

). -

Carbon 3: Two methyl groups (gem-dimethyl).

-

Carbon 5: A methoxy group (

).[2]

-

Preferred IUPAC Name (PIN): 5-Methoxy-1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole

Alternative/Common Names:

Structural Visualization (DOT)

The following diagram illustrates the numbering priority and substituent placement.

Caption: Logical assembly of the IUPAC name based on substituent priority on the dihydroindole scaffold.

Synthetic Methodology

The synthesis of this compound follows a modified Fischer Indole Synthesis pathway. This protocol is designed for high purity, essential for subsequent dye condensation reactions where trace impurities quench fluorescence.

Reaction Pathway Overview

-

Fischer Indole Cyclization: 4-Methoxyphenylhydrazine + 3-Methyl-2-butanone

Indolenine intermediate. -

Quaternization: Indolenine + Methyl Iodide

Indolium Salt. -

Base Mediated Elimination: Indolium Salt + NaOH

Methylene Base (Target).

Detailed Protocol

Safety Note: Methyl iodide is a potent neurotoxin and alkylating agent. Perform all steps in a certified chemical fume hood.

Step 1: Synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole (Indolenine)

-

Reagents: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), 3-Methyl-2-butanone (1.2 eq), Glacial Acetic Acid (Solvent/Catalyst).

-

Procedure:

-

Dissolve hydrazine in acetic acid.

-

Add ketone dropwise at room temperature.

-

Reflux at 110°C for 3-4 hours.

-

Cool and evaporate solvent in vacuo.

-

Neutralize residue with 10% NaOH. Extract with Ethyl Acetate.

-

Validation:

H NMR should show gem-dimethyl singlet ~1.3 ppm and C=N imine character.

-

Step 2: Quaternization to Indolium Salt

-

Reagents: Indolenine (from Step 1), Methyl Iodide (1.5 eq), Acetonitrile or Toluene.

-

Procedure:

-

Dissolve indolenine in acetonitrile.

-

Add Methyl Iodide carefully (exothermic).

-

Reflux for 6–12 hours. A precipitate (Quaternary Ammonium Salt) will form.

-

Filter the solid, wash with cold acetone/ether to remove unreacted starting material.

-

Product: 5-Methoxy-1,2,3,3-tetramethyl-3H-indolium iodide.

-

Step 3: Generation of the Methylene Base

-

Reagents: Indolium salt, 50% NaOH (aq), Diethyl Ether.

-

Procedure:

-

Suspend the indolium salt in diethyl ether.

-

Add 50% NaOH solution dropwise under vigorous stirring (biphasic reaction).

-

Stir for 1 hour. The salt dissolves, and the organic layer darkens.

-

Separate the ether layer, dry over

pellets (avoid -

Evaporate solvent to yield the This compound as a viscous oil or low-melting solid.

-

Synthetic Workflow Diagram (DOT)

Caption: Step-wise synthetic route from hydrazine precursors to the active methylene base.

Reactivity & Applications

Nucleophilic Enamine Character

The defining feature of this molecule is the exocyclic methylene carbon at position 2. It possesses significant enamine character , making it a potent nucleophile.

-

Mechanism: The lone pair on the indole nitrogen donates electron density into the ring, making the exocyclic

carbon electron-rich. -

Reaction with Electrophiles: It readily attacks electrophilic aldehydes or amidines. This is the basis for Cyanine Dye synthesis .

Application in Dye Synthesis

Reaction with polymethine linkers (e.g., malonaldehyde dianil) yields indocyanine dyes (Cy3, Cy5 analogs) with a methoxy-substituted core.

| Parameter | Effect of 5-Methoxy Substituent |

| Absorption ( | Bathochromic Shift (Red Shift): The electron-donating methoxy group raises the HOMO energy, narrowing the HOMO-LUMO gap compared to the unsubstituted parent. |

| Solubility | Increased: Improves solubility in polar organic solvents (MeOH, DMSO), crucial for biological labeling protocols. |

| Fluorescence | Modulated Quantum Yield: Can reduce non-radiative decay pathways in rigid environments. |

Analytical Characterization (Self-Validation)

To verify the synthesis, compare your NMR data against these expected values. The shift of the C2-substituent is the primary indicator of successful conversion from Salt

Expected H NMR Data ( , 400 MHz)

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Ar-H (Ring) | 6.6 – 6.8 | Multiplet | 3H | Aromatic region. |

| 3.8 – 4.0 | Singlet/Doublet | 2H | Key Indicator. Distinctly upfield from aromatic protons. | |

| 3.7 – 3.8 | Singlet | 3H | Methoxy group. | |

| 3.0 – 3.1 | Singlet | 3H | N-Methyl group. | |

| 1.3 – 1.4 | Singlet | 6H | Gem-dimethyl (Position 3). |

Note: If the signal at 3.9 ppm is absent and methyl peaks are downfield (>3.5 ppm), the product is likely still the protonated salt.

References

-

IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

- Fischer Base Synthesis: Robinson, B. The Fischer Indole Synthesis. New York: Wiley-Interscience, 1982.

-

Cyanine Dye Chemistry: Mishra, A., et al. "Cyanines during the 1990s: A Review." Chemical Reviews, vol. 100, no. 6, 2000, pp. 1973–2012. Link

-

Reactivity of Methylene Bases: Hamer, F. M. The Cyanine Dyes and Related Compounds.[5][6][7] Interscience Publishers, 1964.

-

Spectral Data Comparison: NIST Chemistry WebBook.[1] "1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- (Fischer's Base)."[1] Link(Used as reference for parent scaffold shifts).

Sources

- 1. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- [webbook.nist.gov]

- 2. 5-Methoxy-1,3,3-trimethyl-6'-nitrospiro[indoline-2,2'-[2H]chromene]_NANJING PARON TECHNOLOGY CO.,LTD [en.parontek.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Divergent Pathway: A Technical Guide to the Fischer Synthesis of Indolenine Derivatives

For over a century, the Fischer indole synthesis has remained a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the construction of the indole nucleus.[1] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone has been instrumental in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[1][2] While the traditional outcome of this reaction is the aromatic indole, a fascinating and synthetically valuable deviation from this pathway leads to the formation of non-aromatic 3H-indoles, more commonly known as indolenines.

This technical guide provides an in-depth exploration of the mechanistic nuances of the Fischer indole synthesis that favor the formation of indolenine derivatives. We will delve into the critical factors that divert the reaction from the classical indole outcome, offering field-proven insights for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these unique heterocyclic scaffolds.

The Mechanistic Crossroads: Indole vs. Indolenine Formation

The classical Fischer indole synthesis proceeds through a series of well-established steps: formation of a phenylhydrazone, tautomerization to an enamine, a[3][3]-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia to yield the aromatic indole.[1][2] The formation of an indolenine derivative arises from a critical juncture at the final stage of this mechanism. The key determinant is the substitution pattern of the starting carbonyl compound.

When the α-carbon of the aldehyde or ketone reactant bears at least one hydrogen atom, the final step of the reaction involves the elimination of this hydrogen to achieve aromatization, leading to the thermodynamically stable indole ring system. However, when an α,α-disubstituted carbonyl compound is employed, this pathway to aromatization is blocked. In the absence of an α-hydrogen, the reaction terminates after the cyclization and elimination of ammonia, yielding the non-aromatic indolenine as the final product.

Causality Behind Experimental Choices: Factors Favoring Indolenine Formation

The successful synthesis of indolenine derivatives via the Fischer methodology hinges on a careful selection of reactants and reaction conditions. The interplay of steric and electronic factors, as well as the choice of catalyst, can significantly influence the reaction outcome.

The Pivotal Role of the Carbonyl Component

The most critical factor dictating the formation of an indolenine is the structure of the starting ketone or aldehyde. The use of a carbonyl compound that is disubstituted at the α-position is a prerequisite for blocking the final aromatization step.

| Carbonyl Substrate Type | Predominant Product | Rationale |

| α-Monosubstituted Ketone (e.g., Propiophenone) | 2,3-Disubstituted Indole | An α-hydrogen is available for elimination, leading to aromatization. |

| α,α-Disubstituted Ketone (e.g., Isopropyl methyl ketone) | 2,3,3-Trisubstituted Indolenine | No α-hydrogen is present, preventing aromatization and yielding the indolenine.[2][4] |

| Cyclic Ketones with α-Substitution (e.g., 2-Methylcyclohexanone) | Spirocyclic Indolenine | The α-substituent on the cyclic ketone directs the formation of a spirocyclic indolenine.[2][4] |

Influence of Phenylhydrazine Substituents

The electronic nature of substituents on the phenylhydrazine ring can impact the reaction rate and, in some cases, the feasibility of the synthesis.

-

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, on the phenylhydrazine ring generally accelerate the reaction.[4] These groups increase the nucleophilicity of the aryl ring, facilitating the key[3][3]-sigmatropic rearrangement.

-

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) groups, can significantly hinder the reaction.[4][5] The decreased electron density on the aryl ring disfavors the rearrangement step, often requiring harsher reaction conditions (e.g., higher temperatures, stronger acids) and may lead to lower yields.[4][5] In some cases, strongly deactivating groups can lead to reaction failure.[3][6]

The Role of the Acid Catalyst

The choice of acid catalyst is crucial in the Fischer indole synthesis. Both Brønsted and Lewis acids can be employed, and their selection can influence reaction efficiency and, in some cases, product distribution.[1][7]

-

Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH) are commonly used.[1][2] Acetic acid can often serve as both a solvent and a catalyst, particularly for reactive substrates.[4]

-

Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts.[1][8] They are thought to function by coordinating to the nitrogen atoms of the hydrazone, facilitating the key rearrangement and cyclization steps.

For the synthesis of indolenines, the choice of acid can be critical, especially when dealing with less reactive substrates. For instance, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone in acetic acid alone may result in very low yields, while the addition of a stronger acid like HCl can improve the outcome.[2]

Competing Pathways and Reaction Failure

While the Fischer indole synthesis is a powerful tool, certain substrate combinations can lead to competing side reactions or complete reaction failure. Understanding these pitfalls is essential for successful synthesis design.

One significant competing pathway arises from the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[3][6] This cleavage is particularly favored when the resulting iminyl carbocation is stabilized by electron-donating substituents on the carbonyl-derived portion of the molecule.[3][6] This can lead to the formation of aniline and other undesired byproducts instead of the desired indole or indolenine.[3][6]

Experimental Protocol: Synthesis of 2,3,3-Trimethylindolenine

This protocol describes a representative synthesis of an indolenine derivative, 2,3,3-trimethylindolenine, from phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).

Materials:

-

Phenylhydrazine

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial Acetic Acid

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1 equivalent), 3-methyl-2-butanone (2 equivalents), and glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the acetic acid.

-

Extraction: Dilute the residue with ethyl acetate and neutralize carefully with a saturated aqueous solution of NaHCO₃ until the pH is between 7 and 8. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 2,3,3-trimethylindolenine.

Applications of Indolenine Derivatives in Drug Development

The indolenine scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry and a key intermediate in the synthesis of complex alkaloids and pharmaceuticals.[9][10] The C3-quaternary center of many indolenines provides a unique three-dimensional architecture that is often sought after in drug design.

-

Precursors to Spiroindolines: Indolenines are valuable precursors to spiroindoline frameworks, which are present in a wide range of biologically active natural products and medicinal agents.[9][10]

-

Fluorescent Dyes: Certain indolenine derivatives form the core structure of cyanine dyes, which have important applications as fluorescent probes in biological imaging and diagnostics.

-

Anticancer and Anti-inflammatory Agents: The broader family of indole and indoline derivatives, for which indolenines are key intermediates, exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13]

Conclusion

The Fischer indole synthesis, a classic reaction in organic chemistry, offers a divergent and synthetically powerful pathway to indolenine derivatives. By understanding the mechanistic principles that govern this diversion—primarily the use of α,α-disubstituted carbonyl compounds—chemists can strategically access these valuable non-aromatic heterocycles. The ability to control the outcome of the Fischer synthesis through rational selection of substrates and reaction conditions underscores its enduring utility. As the demand for structurally complex and diverse small molecules continues to grow in drug discovery and materials science, the controlled synthesis of indolenine derivatives via this venerable reaction is poised to play an increasingly important role.

References

-

Çelebi-Ölçüm, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5752–5755. Available from: [Link]

-

Celebi-Olcum, N., Boal, B. W., Huters, A. D., Garg, N. K., & Houk, K. N. (2011). Why do some Fischer indolizations fail? Journal of the American Chemical Society, 133(15), 5752–5755. Available from: [Link]

-

Wikipedia contributors. (2023, December 27). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

PubMed. (2011). Why do some Fischer indolizations fail? National Center for Biotechnology Information. Available from: [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing. Available from: [Link]

-

Matheau, S. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available from: [Link]

-

SynArchive. (n.d.). Fischer Indole Synthesis. Available from: [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. Available from: [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available from: [Link]

-

Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available from: [Link]

-

ResearchGate. (n.d.). General Fischer indole synthesis (pathway a) and its interrupted variation (pathway b). Acid promoted 1,2-alkyl migration of 3,3′ alkylindolenine (pathway c) [Image]. Available from: [Link]

-

Zeeli, S., Weill, T., Finkin-Groner, E., Bejar, C., Melamed, M., Furman, S., Zhenin, M., & Weinstock, M. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(9), 4039-4051. Available from: [Link]

-

Das, P., & Chaudhary, A. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 576-599. Available from: [Link]

-

Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available from: [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770. Available from: [Link]

-

Miner, T. G., & Stoltz, B. M. (2017). Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Organic Letters, 19(15), 4142–4145. Available from: [Link]

-

Sharma, V., Kumar, P., Pathak, D., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available from: [Link]

-

ResearchGate. (n.d.). Indole and indoline scaffolds in drug discovery. Available from: [Link]

-

PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. National Center for Biotechnology Information. Available from: [Link]

-

Miner, T. G., & Stoltz, B. M. (2017). Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates. The Journal of Organic Chemistry, 82(15), 8159–8168. Available from: [Link]

-

Reddy, G. S. R., & Kumar, M. S. (2024). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Chemistry, 6(3), 1149-1160. Available from: [Link]

-

Sci-Hub. (2017). Metal-Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature. Available from: [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 12. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Solubility of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline in organic solvents

An In-depth Technical Guide to the Solubility of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of Fischer's base, is a crucial intermediate in the synthesis of various dyes and photosensitive materials. Its solubility in organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the expected solubility of this compound based on its molecular structure and the principles of solvent-solute interactions. It also outlines a detailed experimental protocol for the precise determination of its solubility, ensuring scientific rigor and reproducibility.

Introduction: Understanding the Molecule

This compound possesses a unique molecular architecture that dictates its solubility behavior. The core structure is an indoline ring system, which is largely non-polar due to the fused benzene ring and the hydrocarbon-like nature of the pyrroline ring. The presence of a methoxy (-OCH3) group at the 5-position introduces a degree of polarity due to the electronegative oxygen atom. However, the overall molecule remains predominantly non-polar. This structural analysis is key to predicting its interaction with various organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that non-polar compounds will dissolve in non-polar solvents, and polar compounds in polar solvents.[1]

Predicted Solubility Profile in Common Organic Solvents

Here is a predicted solubility profile in a range of common organic solvents, categorized by their polarity:

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | The non-polar nature of the indoline core and the alkyl substituents will have strong van der Waals interactions with non-polar solvents.[2] |

| Moderately Polar Aprotic | Dichloromethane, Diethyl Ether, Ethyl Acetate | High to Medium | These solvents can interact with both the non-polar and the slightly polar parts of the molecule. Dichloromethane and diethyl ether are good solvents for many organic compounds.[4] Ethyl acetate's ester group can interact with the methoxy group.[5] |

| Polar Aprotic | Acetone, Acetonitrile | Medium to Low | The polarity of these solvents might be too high for optimal interaction with the largely non-polar solute. However, some solubility is expected. |

| Polar Protic | Ethanol, Methanol | Medium to Low | The ability of these solvents to hydrogen bond will not be a primary driver for dissolving the target molecule, which is a hydrogen bond acceptor but not a donor. Their polarity is also relatively high. Indoline itself is soluble in ethanol.[4] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The molecule's non-polar character will prevent it from forming favorable interactions with the highly polar and hydrogen-bonding network of water.[6][7] While DMSO is a powerful solvent, the significant polarity difference makes high solubility unlikely. |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[8][9] This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.[9] A solvent with a polarity that closely matches that of the solute will generally be the most effective.

-

Purity of the Compound: Impurities can affect the solubility of a compound. In some cases, impurities can enhance solubility (salting-in), while in others, they can decrease it (salting-out).

-

Presence of Other Solutes: The presence of other compounds in the solution can alter the solubility of the target molecule through various intermolecular interactions.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a standard technique for determining the solubility of a solid in a liquid.[10][11]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Isothermal equilibrium method for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions: To a series of vials, add a known volume of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After the equilibration period, stop the agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used to determine the concentration of the diluted sample.

-

Calculation: Calculate the solubility (S) using the following formula:

S = (C_diluted × Dilution_Factor)

Where:

-

C_diluted is the concentration of the diluted sample determined by HPLC.

-

Dilution_Factor is the ratio of the final volume after dilution to the initial volume of the aliquot.

-

Conclusion

The solubility of this compound in organic solvents is a key parameter for its effective use in research and industry. Based on its molecular structure, it is predicted to be highly soluble in non-polar and moderately polar aprotic solvents, with decreasing solubility in more polar solvents. For precise and reliable data, the outlined experimental protocol provides a robust framework for its determination. This understanding of solubility will enable scientists and researchers to optimize reaction conditions, develop effective purification strategies, and formulate products with desired characteristics.

References

Sources

- 1. Khan Academy [khanacademy.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,3,3 TRIMETHYL-2-METHYLENE INDOLINE | CAS#:118-12-7 | Chemsrc [chemsrc.com]

- 4. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Synthesis of cyanine dyes using 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline

Executive Summary

This application note details the synthesis, purification, and characterization of methoxy-functionalized polymethine cyanine dyes. The core precursor, 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline (hereafter referred to as 5-OMe-FB ), introduces an electron-donating methoxy group to the indole ring system.

Key Advantages of 5-OMe Substitution:

-

Bathochromic Shift: Induces a 10–20 nm red-shift in absorption/emission maxima compared to unsubstituted analogs, improving separation from biological autofluorescence.

-

Solubility Modulation: The methoxy moiety enhances solubility in moderately polar organic solvents (DCM, MeOH) compared to the hydrophobic unsubstituted indoline, facilitating smoother purification.

-

Electronic Tuning: Alters the HOMO-LUMO gap, allowing for fine-tuning of redox potentials in optoelectronic applications.

Strategic Overview & Mechanism

The synthesis relies on the condensation of the nucleophilic methylene base (5-OMe-FB) with an electrophilic polymethine linker. Unlike protocols starting from the quaternary ammonium salt (indolenium), this protocol utilizes the neutral enamine (Fischer base) directly. This approach bypasses the need for a separate quaternization step, provided the reaction medium is sufficiently acidic to activate the linker while maintaining the nucleophilicity of the enamine.

Reaction Logic:

-

Nucleophile: The exocyclic double bond of 5-OMe-FB is highly polarized, creating a strong nucleophilic center at the

-carbon. -

Electrophile:

-

For Trimethine (Cy3): Triethyl orthoformate (1-carbon source) or N,N'-diphenylformamidine.

-

For Pentamethine (Cy5): Malonaldehyde bis(phenylimine) hydrochloride (3-carbon source).

-

-

Condensation: Occurs in acetic anhydride, which serves a dual role: solvent and dehydrating agent to drive the equilibrium forward.

Figure 1: Divergent synthesis pathways for Cy3 and Cy5 analogs using the common 5-OMe-FB precursor.

Experimental Protocols

Safety & Pre-requisites

-

Anhydrous Conditions: Moisture quenches the reactive intermediates. Use oven-dried glassware and anhydrous solvents.

-

Light Sensitivity: Cyanine dyes are photo-oxidizable. Wrap reaction vessels in aluminum foil.

-

PPE: 5-OMe-FB is an irritant; acetic anhydride is corrosive. Work in a fume hood.

Protocol A: Synthesis of 5-OMe-Cy3 (Trimethine)

Target: Symmetric trimethine dye. Mechanism: Orthoformate-mediated condensation.

Reagents:

-

This compound (5-OMe-FB): 2.0 mmol (406 mg)

-

Triethyl orthoformate: 1.5 mmol (222 mg)

-

Pyridine: 4.0 mL (Solvent/Base)

-

Acetic Anhydride: 1.0 mL (Activator)

Step-by-Step:

-

Setup: In a 25 mL round-bottom flask equipped with a condenser, dissolve 5-OMe-FB in anhydrous pyridine.

-

Activation: Add acetic anhydride and triethyl orthoformate.

-

Reflux: Heat the mixture to 110°C (oil bath) with stirring for 3 hours. The solution will transition from pale yellow to deep magenta/purple.

-

Precipitation: Cool to room temperature. Pour the reaction mixture slowly into 100 mL of cold diethyl ether with vigorous stirring. The dye will precipitate as a dark solid.

-

Collection: Filter the precipitate using a sintered glass funnel. Wash 3x with cold ether to remove unreacted precursor and pyridine.

-

Drying: Dry under high vacuum for 4 hours.

Protocol B: Synthesis of 5-OMe-Cy5 (Pentamethine)

Target: Symmetric pentamethine dye. Mechanism: Dianil-mediated condensation.

Reagents:

-

This compound (5-OMe-FB): 2.0 mmol (406 mg)

-

Malonaldehyde bis(phenylimine) hydrochloride: 1.0 mmol (258 mg)

-

Acetic Anhydride: 5.0 mL

-

Sodium Acetate (anhydrous): 2.0 mmol (164 mg)

Step-by-Step:

-

Setup: Combine 5-OMe-FB , malonaldehyde bis(phenylimine) HCl, and sodium acetate in a 25 mL round-bottom flask.

-

Solvent Addition: Add acetic anhydride.

-

Reaction: Heat to 100°C for 1–2 hours. The color will shift rapidly to deep blue/cyan.

-

Critical Check: Monitor by TLC (10% MeOH in DCM). The intermediate hemicyanine (yellow/orange) should disappear.

-

-

Work-up: Cool to room temperature. Add 50 mL of Ethyl Acetate.

-

Precipitation: The dye often does not precipitate well in ether due to the acetate counter-ion. Instead, wash the organic layer with water (2x) and brine (1x) to remove salts.

-

Concentration: Dry the organic layer over Na₂SO₄, filter, and rotary evaporate to a blue solid.

Purification & Quality Control

Crude cyanine dyes often contain mono-substituted hemicyanines and decomposed linkers.

Purification Strategy: For pharmaceutical-grade purity (>98%), Flash Column Chromatography is required.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Dichloromethane (DCM) : Methanol (0%

10% MeOH).-

Note: 5-OMe-Cy dyes are slightly more polar than unsubstituted Cy dyes. Expect elution at 5–8% MeOH.

-

Figure 2: Purification decision tree ensuring removal of hemicyanine intermediates.

Characterization Data (Expected):

| Property | 5-OMe-Cy3 | 5-OMe-Cy5 | Unsubstituted Cy3 (Ref) |

| Appearance | Dark Purple Powder | Dark Blue/Green Powder | Red/Purple Powder |

| Abs Max (MeOH) | 560–565 nm | 655–665 nm | ~550 nm |

| Emission Max | 575–585 nm | 675–685 nm | ~570 nm |

| Solubility | DCM, MeOH, DMSO | DCM, MeOH, DMSO | DCM (Mod), MeOH |

Troubleshooting & Expert Insights

Issue: Low Yield / Sticky Tar Formation

-

Cause: Polymerization of the linker or incomplete condensation.

-

Solution: Ensure the Acetic Anhydride is fresh. Old anhydride hydrolyzes to acetic acid, which is less effective at driving the dehydration.

-

Expert Tip: If the product oils out during ether precipitation, decant the ether, dissolve the oil in a minimum amount of DCM, and re-precipitate dropwise into vigorously stirring hexane.

Issue: Asymmetric Dye Contamination

-

Cause: Incomplete reaction where the linker reacts with only one indoline unit (Hemicyanine formation).

-

Solution: Use a slight excess of the Fischer Base (2.2 eq) relative to the linker. The excess base is easily removed by ether washing, whereas the hemicyanine is difficult to separate chromatographically.

Issue: Stability

-

Insight: The 5-methoxy group increases the electron density of the polymethine chain, making it more susceptible to oxidative bleaching than the unsubstituted dye. Store the final product under Argon at -20°C.

References

-

Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111. Link

- Foundational text on cyanine synthesis stoichiometry and purific

-

Mishra, A., et al. (2000). "Cyanines during the 1990s: A Review." Chemical Reviews, 100(6), 1973-2012. Link

- Comprehensive review covering the reactivity of Fischer bases and polymethine linkers.

-

Shindy, H. A. (2017). "Syntheses and absorption-structure relationships of some new photosensitizer cyanine dyes." Dyes and Pigments.[1][2] Link

- Specific spectral data on methoxy-substituted cyanine deriv

-

BenchChem Protocols. "Optimizing reaction conditions for 5-Methoxy-1,3-dimethyl-2-indolinone synthesis." Link

- Reference for the handling and stability of the methoxy-indoline precursor.

Sources

Using 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline as a fluorescent label for proteins

[1]

Phase 1: Synthesis of the Reactive Label (Protocol)

Note: If you have already sourced a pre-synthesized 5-methoxy-cyanine-NHS ester, skip to Phase 2.[1] This section is for de novo probe generation.

Objective: Synthesize 5-Methoxy-Cy3-COOH (Trimethine cyanine) from the precursor.

Materials:

-

This compound (Precursor)[1]

-

6-Bromohexanoic acid[1]

-

N,N'-Diphenylformamidine (Linker source for Cy3)[1]

-

Acetic anhydride, Pyridine

-

Dichloromethane (DCM), Diethyl ether[1]

Step-by-Step Synthesis:

-

Quaternization (Linker Introduction):

-

Condensation (Chromophore Formation):

-

Dissolve the Indolium salt (1 eq) and N,N'-diphenylformamidine (1.2 eq) in acetic anhydride/pyridine (1:1).

-

Heat to 85°C for 2 hours. The solution will turn deep red/magenta (formation of the trimethine bridge).

-

Purification: Precipitate with ether, then purify via Silica Gel Chromatography (MeOH/DCM gradient).[1]

-

Result:5-Methoxy-Cy3-COOH (Free Acid).[1]

-

-

Activation (In Situ NHS Ester):

Phase 2: Protein Conjugation Protocol

This protocol assumes the use of the Activated NHS-Ester derivative of the 5-methoxy-indoline dye.[1]

Reagents:

-

Target Protein: 1 mg/mL in PBS (pH 7.4). Must be free of Tris, Glycine, or BSA.

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (pH 8.3–8.5).[1]

-

Dye Stock: 10 mM 5-Methoxy-Cy3-NHS in anhydrous DMSO.

-

Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassette.[1]

Experimental Workflow:

-

Buffer Exchange:

-

Dye Addition:

-

Incubation:

-

Incubate for 1 hour at Room Temperature in the dark with gentle agitation.

-

Tip: Wrap the tube in foil.

-

-

Quenching (Optional but Recommended):

-

Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 10 mins. This scavenges unreacted NHS ester.[1]

-

-

Purification:

Phase 3: Quality Control & Characterization

You must validate the Degree of Labeling (DOL) to ensure assay reproducibility.

Measurements:

-

Measure Absorbance at 280 nm (

) and Dye

Calculations:

-

Correction Factor (CF): 5-methoxy-cyanines absorb slightly at 280 nm.[1]

- (Typically ~0.08 for Cy3 analogs).[1]

-

Protein Concentration:

[1] -

Degree of Labeling (DOL):

[1]

Target DOL:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation during labeling | Dye is too hydrophobic (common with indoline dyes).[1] | Add 0.1% Tween-20 to the buffer.[1] Use a sulfonated linker variant if synthesizing de novo.[1] |

| Low DOL (< 1.0) | Buffer contained amines (Tris/Glycine) or pH was too low.[1] | Dialyze protein thoroughly into NaHCO3 (pH 8.3) before labeling.[1] Check NHS ester hydrolysis. |

| High Background in Assay | Free dye not removed or "Sticky" hydrophobic dye.[1] | Perform a second desalting step.[1] Add BSA/Detergent to assay blocking buffer.[1] |

| No Fluorescence | Dye photobleached or linker cleaved.[1] | Store conjugates at 4°C in dark.[1] Avoid prolonged exposure to ambient light.[1] |

Visualization of the Labeling Workflow

References

-

Synthesis of Cyanine Dyes

-

Indoline Precursor Properties

-

Protein Labeling Protocols

-

Spiropyran/Hemicyanine Formation

Sources

- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Methoxy-2,3,3-trimethyl-3H-indole | C12H15NO | CID 11095392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1′,3′-二氢-1′3′,3′-三甲基-6-硝基螺[2H-1-苯并吡喃-2,2′-(2H)-吲哚] 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Scalable Synthesis of 2,3,3-Trimethyl-5-methoxy-3H-indole via Fischer Indolization

Executive Summary

This application note details the optimized protocol for synthesizing 2,3,3-Trimethyl-5-methoxy-3H-indole (also known as 5-Methoxy-2,3,3-trimethylindolenine). This heterocycle is a critical intermediate in the manufacturing of polymethine cyanine dyes (e.g., Cy3, Cy5), which are ubiquitous in bio-imaging and fluorescence labeling.

The method utilizes a classic Fischer Indole Synthesis , adapted for regioselective control and scalability. Unlike standard indole synthesis, the use of 3-methyl-2-butanone (methyl isopropyl ketone) introduces a gem-dimethyl group at the C3 position, preventing final aromatization to a 1H-indole and trapping the molecule as the 3H-indolenine.

Key Advantages of This Protocol

-

One-Pot Operation: Condensation and cyclization occur in a single reactor.

-

Regiocontrol: Utilizing 4-methoxyphenylhydrazine directs the methoxy group to the 5-position via electronic directing effects during the [3,3]-sigmatropic rearrangement.

-

Scalability: The purification relies on vacuum distillation rather than chromatography, making it suitable for multi-gram to kilogram scales.

Retrosynthetic Analysis

The synthesis disconnects cleanly into two commercially available precursors: 4-Methoxyphenylhydrazine hydrochloride and 3-Methyl-2-butanone .

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the indolenine core.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1][2][3] | Equiv.[2][4][5] | Role |

| 4-Methoxyphenylhydrazine HCl | 19501-58-7 | 1.0 | Aryl precursor |

| 3-Methyl-2-butanone | 563-80-4 | 1.2 | Ketone precursor |

| Glacial Acetic Acid | 64-19-7 | Solvent (5-10V) | Solvent & Catalyst |

| Sodium Hydroxide (20% aq) | 1310-73-2 | Excess | Neutralization |

| Dichloromethane (DCM) | 75-09-2 | - | Extraction Solvent |

Step-by-Step Methodology

Phase 1: Hydrazone Formation & Cyclization [6]

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.

-

Solvation: Charge 4-Methoxyphenylhydrazine HCl (1.0 equiv) and Glacial Acetic Acid (5 mL per gram of hydrazine). Stir at room temperature until a suspension is uniform.

-

Note: The hydrochloride salt is used to prevent oxidation of the free hydrazine. The acetic acid acts as the solvent and the acid catalyst required for the mechanism.

-

-

Addition: Add 3-Methyl-2-butanone (1.2 equiv) dropwise over 15 minutes.

-

Observation: A slight exotherm may occur as the hydrazone forms.

-

-

Reaction: Heat the mixture to reflux (approx. 118°C) . Maintain reflux for 3–5 hours .

-

Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The starting hydrazine spot (polar) should disappear, and a less polar fluorescent spot (Indolenine) should appear.

-

Critical Control Point: Ensure vigorous reflux. The elimination of ammonia (NH₃) is the driving force for the final step; insufficient heat will stall the reaction at the intermediate stage.

-

Phase 2: Workup & Isolation

-

Cooling: Cool the reaction mixture to room temperature.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of acetic acid. A viscous, dark residue will remain.

-

Neutralization: Resuspend the residue in water (approx. 5V). Place the flask in an ice bath. Slowly add 20% NaOH solution with stirring until pH > 10.

-

Chemistry: This converts the indoleninium salt (protonated) back to the free base 3H-indole. The mixture will likely separate into an aqueous layer and an oily organic layer.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Drying: Combine organic layers, wash with brine, and dry over anhydrous Magnesium Sulfate (MgSO₄) .[7] Filter and concentrate to yield the crude oil (typically dark red/brown).

Phase 3: Purification

-

Distillation: The crude product is purified via vacuum distillation .[8]

-

Conditions: High vacuum (< 1 mmHg) is recommended due to the high boiling point.

-

Collection: Collect the pale yellow/orange oil fraction.

-

Expected Yield: 60–75%.

-

-

Storage: Store under nitrogen at 4°C. Indolenines can oxidize slowly in air.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction follows the Fischer Indole pathway but deviates at the final step due to the C3 substitution.

Figure 2: Mechanistic pathway. The [3,3]-sigmatropic shift is the key C-C bond-forming step.

Mechanistic Nuances

-

Regioselectivity: The para-methoxy group on the hydrazine ring directs the new C-C bond formation to the ortho position relative to the hydrazine nitrogen. This results in the methoxy group ending up at position 5 of the indole ring.

-

The "Indolenine" Trap: In a standard Fischer synthesis (e.g., using acetone), the resulting intermediate has a proton at C3, allowing tautomerization to the aromatic 1H-indole. Here, the use of 3-methyl-2-butanone places two methyl groups at C3. There is no proton to lose, so the molecule remains as the 3H-indole (indolenine) containing a C=N double bond.

Quality Control & Characterization

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | δ 1.2-1.3 (s, 6H) | Gem-dimethyl at C3 |

| δ 2.2-2.3 (s, 3H) | Methyl group at C2 (Imine methyl) | |

| δ 3.8 (s, 3H) | Methoxy group (-OCH3) | |

| δ 6.8 - 7.5 (m, 3H) | Aromatic protons (Substitution pattern) | |

| Mass Spec (ESI) | [M+H]+ ≈ 190.12 | Confirms Molecular Weight |

Safety & Handling (E-E-A-T)

-

Hydrazine Toxicity: 4-Methoxyphenylhydrazine HCl is a known skin sensitizer and suspected carcinogen. All weighing must occur in a fume hood. Double-gloving (Nitrile) is mandatory.

-

Exotherm Control: The initial condensation of hydrazine and ketone can be exothermic. On a large scale (>100g), active cooling of the reactor jacket is required during addition.

-

Ammonia Evolution: The reaction releases ammonia gas. The reflux condenser must be vented to a scrubber or a high-efficiency fume extraction system.

References

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[9][10][11] Chemical Reviews, 63(4), 373–401.

-

Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Indole protocols).

-

Sigma-Aldrich. (n.d.). "Safety Data Sheet: 4-Methoxyphenylhydrazine hydrochloride."

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 4-Methoxyphenylhydrazine Hydrochloride | CAS No: 19501-58-7 [aquigenbio.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.ca [fishersci.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. libjournals.unca.edu [libjournals.unca.edu]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Fischer_indole_synthesis [chemeurope.com]

- 11. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline as a Scaffold for Functional Bio-Probes

Topic: Application of 5-Methoxy-1,3,3-trimethyl-2-methyleneindoline in Medicinal Chemistry Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary & Chemical Profile

This compound (CAS: 35948-25-5), often referred to as a "Fischer Base" derivative, is a high-value heterocyclic building block in medicinal chemistry. Unlike its shelf-stable precursor (the indoleninium salt), this methylene base possesses a potent nucleophilic enamine-like carbon at the C2-exocyclic position.

In modern drug discovery, this compound is not merely a dye precursor but a strategic scaffold for designing:

-

Mitochondria-Targeting Theranostics: Leveraging the delocalized cationic charge of resulting cyanine dyes to penetrate mitochondrial membranes.

-

Photochromic Molecular Switches: Creating spiropyrans for light-gated drug delivery systems.

-

NIR Bioimaging Agents: The 5-methoxy substituent acts as a strong auxochrome, red-shifting absorption/emission profiles into the Near-Infrared (NIR) window, crucial for deep-tissue imaging.

Critical Handling & Reactivity (Expertise & Experience)

As a Senior Application Scientist, I must emphasize a critical operational detail often overlooked in literature: The "In-Situ" Imperative.

While the methylene base can be isolated, it is prone to oxidative degradation and hydrolysis (reverting to the oxindole or protonating to the salt). For reproducible medicinal chemistry protocols, it is best generated in situ from 5-methoxy-1,2,3,3-tetramethyl-3H-indolium iodide (or perchlorate) using a mild base, or stored strictly under argon at -20°C.

The Mechanistic Advantage

The 5-methoxy group (

Module A: Synthesis of NIR Mitochondrial Probes (Cyanine Scaffolds)

Application: Design of membrane-potential-dependent probes for monitoring mitochondrial health (apoptosis/necrosis) and ROS generation.[]

Rationale

Cyanine dyes derived from this scaffold form lipophilic cations. According to the Nernst equation, these cations accumulate logarithmically in the mitochondrial matrix (negative potential, ~-180 mV). The 5-methoxy group pushes the fluorescence emission of Cy3/Cy5 dyes by ~20–40 nm compared to unsubstituted analogs, improving signal-to-noise ratios in biological media.

Protocol 1: Synthesis of a 5-Methoxy-Cy5 Mitochondrial Probe

Target Compound: Pentamethine cyanine dye (Ex/Em: ~650/670 nm).

Reagents:

-

Compound A: this compound (1.0 g, 4.9 mmol)

-

Compound B: Malonaldehyde bis(phenylimine) monohydrochloride (0.63 g, 2.45 mmol)

-

Solvent: Acetic Anhydride (10 mL)

-

Catalyst: Sodium Acetate (anhydrous, 1.0 eq)

Step-by-Step Methodology:

-

Activation: In a dry round-bottom flask, dissolve Compound B in Acetic Anhydride. The acidic medium activates the polymethine chain.

-

Nucleophilic Attack: Add Compound A slowly. If starting from the indoleninium salt, add 1.2 eq of Triethylamine (TEA) to generate the methylene base in situ.

-

Reflux: Heat the mixture to 110°C for 2 hours. The solution will turn deep blue/cyan.

-

Scientist's Note: Monitor by TLC (DCM/MeOH 95:5). The disappearance of the yellow/orange imine intermediate indicates completion.

-

-

Precipitation: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold diethyl ether. The dye will precipitate as a dark solid.

-

Purification: Filter the solid. For medicinal grade purity (>98%), perform column chromatography on silica gel (eluent: DCM -> 5% MeOH in DCM).

-

Validation: Verify structure via

H-NMR (look for the polymethine protons at

Module B: Synthesis of Photochromic Spiropyrans (Drug Delivery)

Application: Creating "smart" drug carriers. The spiropyran (closed, hydrophobic) isomerizes to merocyanine (open, hydrophilic/cationic) upon UV irradiation. This property is used to disrupt liposomes or release drug payloads.

Protocol 2: Condensation with Nitrosalicylaldehyde

Target Compound: 5'-Methoxy-6-nitro-BIPS (Spiropyran).

Reagents:

-

Compound A: this compound (203 mg, 1.0 mmol)

-

Compound C: 5-Nitrosalicylaldehyde (167 mg, 1.0 mmol)

-

Solvent: Ethanol (anhydrous, 10 mL)

Step-by-Step Methodology:

-

Setup: Place Compound C in a reaction vial with ethanol.

-

Addition: Add Compound A dropwise. The solution will immediately darken (transient formation of merocyanine).

-

Reflux: Heat at 80°C for 4–6 hours under dark conditions (wrap flask in foil). Light can shift the equilibrium and interfere with crystallization.

-

Cooling & Filtration: Cool slowly to 4°C. The spiropyran form (spiro-carbon closed) usually crystallizes as a pale yellow or precipitate.

-

Isomer Verification: Dissolve a small amount in acetone. Irradiate with a UV lamp (365 nm).[2] A rapid color change to deep purple confirms the photochromic switching to the Merocyanine form.

Visualizing the Workflow (Graphviz)

The following diagram illustrates the divergent synthetic pathways and the mechanistic logic for biological applications.

Caption: Divergent synthesis pathways: The Fischer base reacts with polymethines to form mitochondrial probes (red path) or salicylaldehydes to form photoswitches (green path).

Scientific Validation & Troubleshooting

Self-Validating the Protocol

-

NMR Check: In the spiropyran synthesis, the appearance of two doublets (diastereotopic gem-dimethyl groups) indicates the chiral spiro-center is closed. If the peaks are broad or chemically equivalent, the product may be stuck in the open merocyanine form (often due to residual acid).

-

Solubility Check: The 5-methoxy cyanine dyes are often sparingly soluble in water. For biological assays, prepare a 10 mM stock in DMSO, then dilute to 1–10 µM in PBS. Ensure the final DMSO concentration is <0.5% to prevent cytotoxicity.

Common Pitfalls

-

Hydrolysis of the Methylene Base: If the starting material smells like an oxindole (musty/fecal), it has hydrolyzed. Remedy: Distill under reduced pressure or regenerate from the salt.

-

Purification Yield Loss: Cyanine dyes stick to silica. Remedy: Use C18 Reverse Phase silica or neutralize normal phase silica with 1% Triethylamine before loading the column.

References

-

Klika, K. D. (2013). "5′-Substituted Indoline Spiropyrans: Synthesis and Applications." Molecules, 18(1), 227-251. Link

-